2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
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Description
2-((5-(4-(2-cyclopentylacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H27N5O2S2 and its molecular weight is 445.6. The purity is usually 95%.
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Mechanism of Action
Piperazine derivatives
Piperazine is a common structural unit in pharmacological drugs and medicinal chemistry. Several piperazine derivatives exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Thiadiazole derivatives
Thiadiazole is another significant scaffold in biological science and medicinal chemistry. The thiadiazole ring can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules . A large number of SAR studies have been conducted to increase the biological activity of thiadiazole derivatives .
Pharmacokinetics
The synthesized compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). This rule is a good general guideline to estimate the ADME properties of a compound .
Properties
IUPAC Name |
2-[[5-[4-(2-cyclopentylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S2/c27-18(22-17-8-2-1-3-9-17)15-29-21-24-23-20(30-21)26-12-10-25(11-13-26)19(28)14-16-6-4-5-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUNWIQLECTZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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